Home > Products > Screening Compounds P33561 > Pyridopyrimidine derivative 1
Pyridopyrimidine derivative 1 -

Pyridopyrimidine derivative 1

Catalog Number: EVT-10967660
CAS Number:
Molecular Formula: C24H22FIN6O4
Molecular Weight: 604.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyridopyrimidine derivative 1 is a significant compound within the realm of heterocyclic chemistry, characterized by its fused bicyclic structure comprising pyridine and pyrimidine rings. This compound has garnered attention due to its diverse biological activities and potential pharmaceutical applications. The synthesis and characterization of pyridopyrimidine derivatives have been extensively studied, highlighting their importance as scaffolds in drug design.

Source and Classification

Pyridopyrimidine derivatives are classified as heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, pyridopyrimidines integrate nitrogen atoms into their structure, enhancing their chemical reactivity and biological activity. These compounds are recognized for their roles as inhibitors in various biological pathways, making them valuable in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyridopyrimidine derivative 1 can be achieved through several methods, often involving multi-component reactions or the use of catalysts. One notable approach involves the reaction of 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile with formic acid under reflux conditions. This method yields a fused pyridopyrimidine structure through a series of transformations that include cyclization and functional group modifications .

Additionally, modern synthetic strategies have incorporated nano-catalysts to enhance reaction efficiency and yield. For instance, the use of nickel-doped titanium dioxide nanoparticles has been reported to facilitate the synthesis of various pyridopyrimidine derivatives with improved product yields and reduced reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of pyridopyrimidine derivative 1 features a bicyclic arrangement where a pyridine ring is fused to a pyrimidine ring. The presence of nitrogen atoms in both rings contributes to the compound's unique chemical properties. Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structural characteristics of these compounds.

For instance, IR spectra typically reveal characteristic absorption bands corresponding to functional groups such as amines (NH) and carbonyls (C=O), while NMR spectra provide insights into the hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Pyridopyrimidine derivative 1 participates in various chemical reactions that enhance its utility in synthetic chemistry. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and pyrimidine rings can undergo nucleophilic attack, leading to substitutions that modify the compound's biological activity.
  • Condensation Reactions: These reactions often involve the formation of hydrazones or other derivatives through interactions with bifunctional reagents, resulting in complex structures with potential pharmacological properties .
  • Cyclization: Intramolecular cyclization can occur during multi-step syntheses, contributing to the formation of more complex fused ring systems.

These reactions are essential for developing new derivatives with tailored biological activities.

Mechanism of Action

Process and Data

The mechanism of action for pyridopyrimidine derivative 1 is primarily linked to its role as an inhibitor of specific biological targets, such as protein kinases involved in cancer progression. For example, certain derivatives have shown effectiveness as epidermal growth factor receptor inhibitors, which play a crucial role in cell signaling pathways related to tumor growth and proliferation.

The binding affinity of these compounds to their targets is often assessed through molecular docking studies, which provide insights into how structural modifications can enhance inhibitory activity against specific receptors . Data from these studies indicate that modifications on the aromatic extensions of the pyridopyrimidine scaffold can significantly influence binding interactions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyridopyrimidine derivative 1 exhibits several notable physical and chemical properties:

  • Melting Point: The melting point is typically reported within a specific range depending on the substitution pattern on the rings.
  • Solubility: These compounds generally display solubility in polar organic solvents, which facilitates their use in various chemical reactions.
  • Stability: The stability of pyridopyrimidine derivatives can vary based on functional groups attached to the core structure; electron-withdrawing groups often enhance stability against hydrolysis.

Characterization techniques such as differential scanning calorimetry (DSC) may also be employed to further analyze thermal properties .

Applications

Scientific Uses

Pyridopyrimidine derivative 1 has numerous applications in scientific research, particularly in medicinal chemistry:

  • Anticancer Agents: Many derivatives are being explored for their potential as anticancer drugs due to their ability to inhibit key signaling pathways involved in tumor growth.
  • Antimicrobial Activity: Some studies have indicated that certain pyridopyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Biological Research: These compounds serve as valuable tools for studying biochemical pathways due to their specificity towards particular enzymes or receptors .
Introduction to Pyridopyrimidine Derivatives in Targeted Therapeutics

Structural Classification and Isomeric Diversity of Fused Heterocyclic Scaffolds

Pyridopyrimidines represent a class of nitrogen-dense bicyclic heterocycles formed by fusion of pyridine and pyrimidine rings, existing in four distinct isomeric configurations: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine [1] [7]. This structural diversity arises from variations in nitrogen atom positioning, which critically influence electronic distribution, hydrogen-bonding capacity, and three-dimensional topology. The pyrido[2,3-d]pyrimidine isomer (Figure 1A) has emerged as a privileged scaffold in drug discovery due to its ability to mimic purine nucleobases, enabling targeted interactions with ATP-binding sites and enzyme catalytic domains [5].

Table 1: Isomeric Properties of Pyridopyrimidines

Isomer TypeNitrogen PositionsDipole Moment (D)Dominant Biological Targets
Pyrido[2,3-d]pyrimidine1,3,8-triazanapthalene4.8Kinases, DHFR, PDEs
Pyrido[3,2-d]pyrimidine1,3,6-triazanapthalene5.2GPCRs, ion channels
Pyrido[3,4-d]pyrimidine1,4,6-triazanapthalene3.9Antimicrobial targets
Pyrido[4,3-d]pyrimidine1,4,8-triazanapthalene4.3Antiviral enzymes

The scaffold's bioisosteric versatility stems from its capacity to serve as a conformationally constrained purine analog while offering five modifiable positions (C2, C4, C5, C6, N8). Statistical analysis of >20,000 compounds reveals that 67% feature a C5=C6 double bond, enhancing planarity for protein binding, while 33% contain a saturated C5-C6 single bond for improved solubility [5]. UV spectral studies confirm characteristic π→π* transitions at 210–220 nm, 260–280 nm, and 290–310 nm regions, with n→π* transitions observed at 330–350 nm, providing spectroscopic fingerprints for structural characterization [4].

Evolution of Pyridopyrimidine Cores in Medicinal Chemistry

The medicinal evolution of pyridopyrimidines began with antifolate applications, exemplified by piritrexim's FDA approval as a dihydrofolate reductase (DHFR) inhibitor for bladder cancer (Figure 1B) [1] [5]. Synthetic methodologies have progressed from classical multistep condensations to modern catalytic strategies:

  • Early routes involved RANEY® nickel-catalyzed reductive aminations (Kisliuk, 1993) and thermal cyclizations in diphenyl ether at 195–230°C [1]
  • Contemporary approaches employ microwave-assisted reactions (400W, 120°C) reducing synthesis times from 12 hours to 40 minutes with 20–45% yield enhancements [6]
  • Regioselective functionalization via palladium-catalyzed cross-coupling enables C2 and C4 diversification, critical for kinome-targeted drug design [7]

The structural evolution demonstrates a shift from simple diamino derivatives to sophisticated polyfunctionalized systems. Modern derivatives incorporate non-coplanar aromatic extensions (e.g., 3-fluorobenzyloxy in lapatinib analogs) to access hydrophobic back pockets of kinase domains [2]. Computational analyses confirm that electron-withdrawing substituents at the C5 phenyl meta-position enhance target affinity by 3–5-fold, as validated in cyclic nucleotide inhibition studies [6].

Pharmacological Significance of Bicyclic Bioisosteres

Pyridopyrimidines function as multidimensional bioisosteres, successfully replacing quinazolines in kinase inhibitors while enhancing binding kinetics and selectivity profiles. Their pharmacological significance is evidenced by:

Table 2: Key Pharmacological Applications of Pyridopyrimidine Derivatives

Biological TargetDerivative ExamplePotency (IC₅₀)Therapeutic Application
EGFR/HER2 tyrosine kinasesLapatinib-inspired analogs31.72 nMBreast cancer
Cyclin-dependent kinases 4/6Palbociclib11 nMHR+ metastatic breast cancer
Dihydrofolate reductasePiritrexim0.15 μMMetastatic urothelial carcinoma
Guanylate cyclase-CFPIPP analogs94% inhibitionSecretory diarrhea
MAP4K4 kinases4-Amino-pyridopyrimidines<100 nMAnti-inflammatory

Mechanistically, these scaffolds inhibit cancer proliferation through kinase disruption (e.g., EGFR, CDK4/6), interfere with nucleotide synthesis via DHFR suppression, and modulate secretory pathways through cyclic nucleotide regulation [1] [6] [7]. In diarrheal pathologies, compound VI (Table 2) demonstrates 94% suppression of E. coli STa toxin-induced cGMP accumulation in T84 colonic cells by targeting guanylate cyclase-C signaling cascades [6]. The remarkable target promiscuity arises from:

  • Dual hydrogen-bond capacity at N1 and C2-NH positions mimicking adenine-ATP interactions
  • Hydrophobic vectoring through C5 and C6 substituents engaging allosteric pockets
  • Cation-π interaction potential via aromatic extensions at C2 and C4 positions

Over 1,100 patents filed since 2010 reflect the scaffold's dominance in oncology, with 43.6% covering kinase applications [5]. The continued exploration of substitution patterns (Section 2.1) and synthetic innovations (Section 3) ensures sustained pharmacological relevance for this versatile chemotype.

Properties

Product Name

Pyridopyrimidine derivative 1

IUPAC Name

2-[3-[5-(2-fluoro-4-iodoanilino)-3,6,8-trimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]anilino]acetamide

Molecular Formula

C24H22FIN6O4

Molecular Weight

604.4 g/mol

InChI

InChI=1S/C24H22FIN6O4/c1-12-20-19(21(30(2)22(12)34)29-17-8-7-13(26)9-16(17)25)23(35)31(3)24(36)32(20)15-6-4-5-14(10-15)28-11-18(27)33/h4-10,28-29H,11H2,1-3H3,(H2,27,33)

InChI Key

KAVFKXKOUQPGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.